2-(2,4-Dichlorophenoxy)aniline
Overview
Description
2-(2,4-Dichlorophenoxy)aniline is an organic compound with the chemical formula C12H9Cl2NO. It appears as a solid crystal, colorless or pale yellow, and has a distinctive smell. This compound is primarily used as an intermediate in the synthesis of insecticides, herbicides, and fungicides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2,4-Dichlorophenoxy)aniline involves a two-step process:
Reaction of 2,4-dichlorophenol with anhydrous ethanol under acidic conditions: to yield 2-(2,4-dichlorophenoxy)phenol.
Reaction of 2-(2,4-dichlorophenoxy)phenol with excess ammonia under alkaline conditions: to produce this compound.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The final product is often purified through crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of herbicides, fungicides, and insecticides.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. It can mimic natural auxins, leading to abnormal growth and senescence in plants. This compound affects the auxin receptors and transport carriers, disrupting normal plant growth processes .
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenoxy)acetic acid
- 2,4-Dichlorophenol
- 2,4-Dichloroaniline
Comparison:
- 2-(2,4-Dichlorophenoxy)aniline is unique due to its dual functional groups (aniline and phenoxy), which allow it to participate in a wider range of chemical reactions compared to its analogs.
- 2-(2,4-Dichlorophenoxy)acetic acid is primarily used as a herbicide, while this compound is more versatile in its applications.
- 2,4-Dichlorophenol and 2,4-Dichloroaniline are simpler compounds with fewer functional groups, limiting their reactivity and applications .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXSJWHUACPWNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180920 | |
Record name | 2-(2,4-Dichlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26306-64-9 | |
Record name | 2-(2,4-Dichlorophenoxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26306-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dichlorophenoxy)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26306-64-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4-Dichlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dichlorophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the selective reduction process described in the research paper?
A1: The research paper describes a novel process for the selective reduction of halonitroarenes, specifically highlighting the synthesis of 2-(2,4-Dichlorophenoxy)aniline. [] The significance lies in the ability to reduce the nitro group to an amine without affecting other sensitive functional groups present in the molecule, namely the chlorine atoms and the ether linkage. This selective reduction is crucial because traditional methods often lead to undesired side reactions, such as the cleavage of C-Cl bonds (hydrogenolysis), resulting in a lower purity of the desired amine product. The researchers achieve this selectivity by utilizing platinum catalysts and ammonium formate. Ammonium formate plays a dual role: it acts as a hydrogen source for the reduction and as an additive that controls the hydrogenolysis side reactions. This controlled environment ensures a higher yield and purity of this compound, which is a valuable intermediate in the synthesis of antibacterial compounds.
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